
3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a hydroxyphenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction forms 4-hydroxychalcone.
Cyclization: The 4-hydroxychalcone undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the cyclohexanone ring.
Methylation: The final step involves the methylation of the cyclohexanone ring using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride in the presence of a base.
Major Products
Oxidation: 3-(4-Ketophenyl)-3-methylcyclohexan-1-one.
Reduction: 3-(4-Hydroxyphenyl)-3-methylcyclohexanol.
Substitution: 3-(4-Halophenyl)-3-methylcyclohexan-1-one.
科学的研究の応用
3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the design of anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but with a propanoic acid group instead of a cyclohexanone ring.
4-Hydroxyphenylacetic acid: Contains a hydroxyphenyl group attached to an acetic acid moiety.
3-(4-Hydroxyphenyl)propionitrile: Similar structure with a nitrile group instead of a cyclohexanone ring.
Uniqueness
3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one is unique due to its cyclohexanone ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its potential for diverse applications in medicinal chemistry and material science.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-13(8-2-3-12(15)9-13)10-4-6-11(14)7-5-10/h4-7,14H,2-3,8-9H2,1H3 |
InChIキー |
IBGWRDAVKVEJHE-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(=O)C1)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



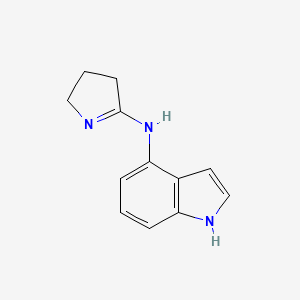
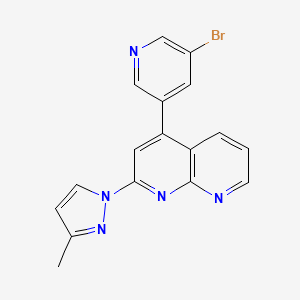
![[4-[[2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-yl]amino]pyridin-3-yl]methanol](/img/structure/B13883868.png)
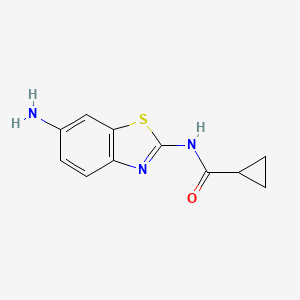
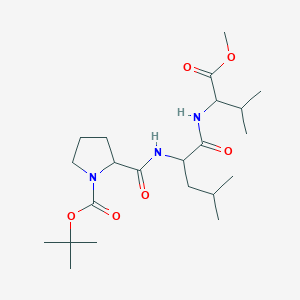
![Tert-butyl 4-[[4-chloro-2-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13883885.png)
![6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)
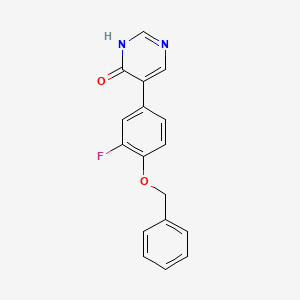
![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
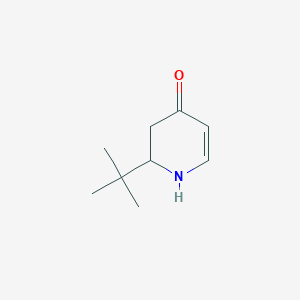
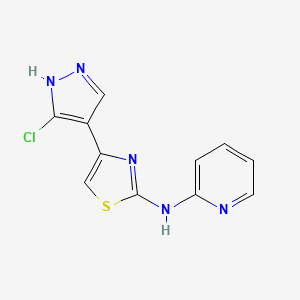
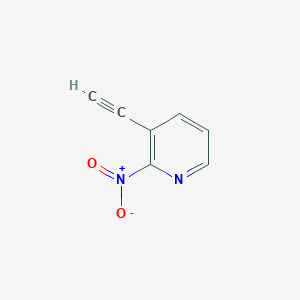
![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)
